molecular formula C23H26N2O4 B11314681 N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11314681
M. Wt: 394.5 g/mol
InChI Key: XZSHDBPLEODIIT-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a combination of furan, piperidine, and chromene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and piperidine intermediates, followed by their coupling with the chromene core. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furanones, alcohols, and substituted piperidine derivatives .

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of furan, piperidine, and chromene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]-6,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H26N2O4/c1-15-11-17-19(26)13-22(29-21(17)12-16(15)2)23(27)24-14-18(20-7-6-10-28-20)25-8-4-3-5-9-25/h6-7,10-13,18H,3-5,8-9,14H2,1-2H3,(H,24,27)

InChI Key

XZSHDBPLEODIIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NCC(C3=CC=CO3)N4CCCCC4

Origin of Product

United States

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